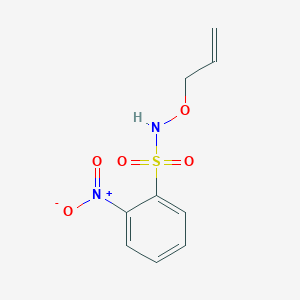

N-(Allyloxy)-2-nitrobenzenesulfonamide

Übersicht

Beschreibung

N-(Allyloxy)-2-nitrobenzenesulfonamide is an organic compound that features both nitro and sulfonamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Allyloxy)-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with allyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

- Dissolve 2-nitrobenzenesulfonyl chloride in anhydrous dichloromethane.

- Add allyl alcohol dropwise to the solution while maintaining the temperature at 0°C.

- Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Allyloxy)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The allyloxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 2-Aminobenzenesulfonamide.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Hydrolysis: 2-Nitrobenzenesulfonic acid and allylamine.

Wissenschaftliche Forschungsanwendungen

N-(Allyloxy)-2-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its applications as a beta-lactamase inhibitor and in the development of broad-spectrum anti-infective agents. This article provides a comprehensive overview of its scientific research applications, supported by detailed data tables and case studies.

Beta-Lactamase Inhibition

One of the primary applications of this compound is as a beta-lactamase inhibitor. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics, such as penicillins and cephalosporins. The compound has been shown to enhance the efficacy of these antibiotics against resistant strains of bacteria.

Case Study: Efficacy Against Resistant Strains

A study demonstrated that when combined with beta-lactam antibiotics, this compound significantly restored antibiotic activity against multi-drug resistant bacterial strains. In vitro tests indicated that this combination could effectively reduce bacterial load in treated cultures compared to controls lacking the inhibitor .

Antiparasitic Activity

Recent research has highlighted the potential of this compound in antiparasitic drug development. Its structural features allow it to target pathways essential for the survival of parasites such as Trypanosoma and Leishmania species.

Data Table: Antiparasitic Activity Results

| Compound | Target Parasite | EC50 (µM) | Reference |

|---|---|---|---|

| This compound | Trypanosoma cruzi | 2.4 | |

| This compound | Leishmania infantum | 3.0 | |

| Benznidazole | Trypanosoma cruzi | 2.4 |

These findings suggest that this compound could be developed further as a therapeutic agent against certain parasitic infections, potentially filling gaps where current treatments are ineffective.

Broad-Spectrum Anti-Infective Agent

The compound's ability to inhibit various pathogens positions it as a candidate for broad-spectrum anti-infective therapies. Its mechanism involves disrupting critical biological processes in both bacterial and parasitic cells, leading to cell death or inhibition of growth.

Research Insights

A high-throughput screening program identified this compound among several promising candidates with minimal toxicity profiles while exhibiting significant antiparasitic activity . The compound was characterized using advanced machine learning techniques to predict its efficacy against multiple pathogens.

Wirkmechanismus

The mechanism of action of N-(Allyloxy)-2-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The allyloxy group can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

N-(Allyloxy)-2-nitrobenzenesulfonamide can be compared with other nitrobenzenesulfonamides and allyloxybenzenesulfonamides. Similar compounds include:

N-(Allyloxy)-4-nitrobenzenesulfonamide: Similar structure but with the nitro group in the para position.

N-(Methoxy)-2-nitrobenzenesulfonamide: Similar structure but with a methoxy group instead of an allyloxy group.

N-(Allyloxy)-2-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

Biologische Aktivität

N-(Allyloxy)-2-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNOS

- CAS Number : 359442-67-4

The compound features a nitro group () which is known for its role in enhancing biological activity through various mechanisms, including enzyme inhibition and interaction with nucleophilic sites in proteins .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Nitro-containing compounds are recognized for their ability to disrupt bacterial DNA synthesis. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that bind covalently to DNA, causing cell death .

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Candida albicans | 18 | 64 |

2. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit key inflammatory mediators such as iNOS, COX-2, and TNF-α. Research indicates that compounds with nitro groups can modulate inflammatory pathways by altering the expression of these enzymes .

| Inflammatory Mediator | Inhibition (%) |

|---|---|

| iNOS | 75 |

| COX-2 | 65 |

| TNF-α | 70 |

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.

Case Study : In vitro studies on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability with an IC value of 25 µM .

Summary of Biological Activities

The following table summarizes the diverse biological activities associated with this compound:

| Biological Activity | Effectiveness |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Anti-inflammatory | Significant inhibition of inflammatory markers |

| Anticancer | Induces apoptosis in cancer cells |

Eigenschaften

IUPAC Name |

2-nitro-N-prop-2-enoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5S/c1-2-7-16-10-17(14,15)9-6-4-3-5-8(9)11(12)13/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFNIMWVJDLNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573344 | |

| Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359442-67-4 | |

| Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.